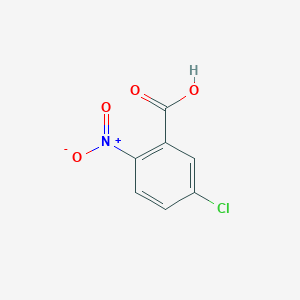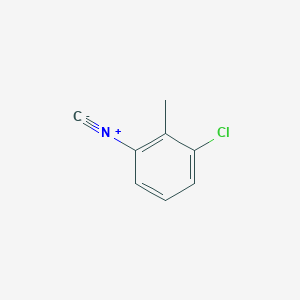
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene is an organic compound with the molecular formula C11H13NO2 It is characterized by a benzene ring substituted with three methyl groups and a nitroethenyl group
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1,3,5-trimethylbenzene followed by a condensation reaction with nitroethene. The nitration process typically uses concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions to introduce the nitro group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure control to ensure high yield and purity. The subsequent condensation reaction is carried out in a controlled environment to optimize the formation of the desired product.
化学反応の分析
Types of Reactions
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methyl groups can undergo electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major product is 1,3,5-trimethyl-2-(2-aminoethenyl)benzene.
Reduction: The major product is 1,3,5-trimethyl-2-(2-aminoethenyl)benzene.
Substitution: The products vary depending on the substituent introduced, such as 1,3,5-trimethyl-2-(2-nitroethenyl)-4-bromobenzene.
科学的研究の応用
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
1,3,5-Trimethylbenzene: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
2-Nitroethenylbenzene: Lacks the methyl groups, affecting its physical and chemical properties.
1,3,5-Trimethyl-2-nitrobenzene: Lacks the ethenyl group, leading to different reactivity and applications.
Uniqueness
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene is unique due to the presence of both methyl and nitroethenyl groups, which confer distinct reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry.
特性
IUPAC Name |
1,3,5-trimethyl-2-(2-nitroethenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHLPYVSGULXDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)













